molecular formula C₅₅H₅₇NO₁₆ B1148226 2'-O-(Benzyloxycarbonyl) Taxol CAS No. 148930-30-7

2'-O-(Benzyloxycarbonyl) Taxol

Cat. No.: B1148226
CAS No.: 148930-30-7
M. Wt: 988.04
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Description

2'-O-(Benzyloxycarbonyl) Taxol (Cbz-Taxol) is a chemically modified derivative of paclitaxel, a diterpenoid antineoplastic agent originally isolated from the Pacific yew tree (Taxus brevifolia) . As a synthetic intermediate, Cbz-Taxol is critical in paclitaxel production, where the benzyloxycarbonyl (Cbz) group protects the 2'-hydroxyl position during multi-step synthesis . This protection enhances stability and facilitates selective reactivity in subsequent modifications.

Properties

CAS No.

148930-30-7

Molecular Formula

C₅₅H₅₇NO₁₆

Molecular Weight

988.04

Synonyms

7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.;  2’-(Benzyloxycarbonyl)taxol;  [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(phenylmethoxy)carbonyl]oxy]benzenepropanoic Acid 6,12b-Bis(acetyloxy)

Origin of Product

United States

Preparation Methods

Two-Phase Synthesis Framework

The two-phase synthesis strategy, as articulated in recent taxane studies, divides the synthesis into oxidative functionalization (Phase I) and protecting group installation (Phase II). This approach minimizes concession steps and enhances scalability:

  • Phase I : Oxidative modification of the taxadiene core to establish key oxygenated functionalities (e.g., C–9, C–10 ketones).

  • Phase II : Sequential protection of hydroxyl groups using regioselective reagents, prioritizing the C–2' position for benzyloxycarbonyl introduction.

The ACS Journal of Organic Chemistry highlights the efficiency of this framework, achieving a 19-step synthesis for structurally analogous taxanes with an overall yield of 48%.

Detailed Preparation Methods

Regioselective Protection of the C–2' Hydroxyl Group

The C–2' hydroxyl group in Taxol exhibits higher nucleophilicity compared to C–7 and C–10, enabling selective protection under mild conditions:

  • Activation of Taxol :

    • Taxol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • Additive: 2-fluoropyridine (2.5 equiv) to sequester acidic protons and prevent side reactions.

  • Benzyloxycarbonyl Chloride Coupling :

    • Benzyloxycarbonyl chloride (1.2 equiv) is added dropwise at −10°C.

    • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) facilitates deprotonation and nucleophilic attack.

    • Reaction time: 4 hours, yielding 2'-O-(benzyloxycarbonyl) Taxol with 85% purity.

Table 1: Optimization of Protection Conditions

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)0−10−10
Equiv. DIPEA2.03.03.0
SolventTHFDCMDCM
Yield (%)628585

Data derived from

Overcoming Steric Hindrance and Side Reactions

The bulky benzyloxycarbonyl group introduces steric clashes near the C–13 side chain, necessitating tailored reaction conditions:

  • Silver(I)-Mediated Displacement :
    Silver nitrate (AgNO₃, 0.1 equiv) enhances the nucleophilicity of the C–2' hydroxyl group, suppressing competing reactions at C–7.

  • Solvent Optimization :
    Polar aprotic solvents (e.g., DCM) improve reagent solubility without inducing Taxol degradation.

The PMC study reports a 73% yield improvement when using AgNO₃ compared to unprotected conditions.

Critical Reaction Parameters and Catalysis

Role of Hindered Amine Bases

DIPEA proves superior to alternatives (e.g., pyridine) due to its steric bulk, which minimizes over-acylation:

  • Base Comparison :

    • Pyridine: 58% yield, 12% diacylated byproduct.

    • DIPEA: 85% yield, <2% byproduct.

Oxidative Stability of Intermediates

The C–10 allylic -OTES group in Taxol precursors is vulnerable to oxidation. Using IBX (2-iodoxybenzoic acid) under anhydrous conditions prevents decomposition:

Taxol-OTES+IBXTaxol-enone+H2O(62% yield)\text{Taxol-OTES} + \text{IBX} \rightarrow \text{Taxol-enone} + \text{H}_2\text{O} \quad \text{(62\% yield)}

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Validation

  • ¹H NMR (CDCl₃):

    • C–2' benzyloxycarbonyl: δ 5.32 (s, 1H, OCOOCH₂C₆H₅).

    • C–13 side chain: δ 7.25–7.45 (m, 10H, aromatic).

  • ¹³C NMR :

    • Carbonate carbonyl: δ 155.2 ppm.

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, acetonitrile/water gradient).

  • Retention time : 12.7 min (vs. 11.2 min for unmodified Taxol) .

Chemical Reactions Analysis

Types of Reactions: 2’-O-(Benzyloxycarbonyl) Taxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the benzyloxycarbonyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

2'-O-(Benzyloxycarbonyl) Taxol possesses the molecular formula C55H57NO16 and a molecular weight of approximately 988.05 g/mol. The introduction of the benzyloxycarbonyl group at the 2' position enhances its chemical properties, allowing for improved solubility and stability compared to paclitaxel. This modification also influences the compound's reactivity, enabling it to undergo hydrolysis and various coupling reactions that can further enhance its pharmacological properties.

The primary mechanism of action for this compound is similar to that of paclitaxel: it acts as an antimicrotubule agent. By promoting microtubule assembly and stabilizing them against depolymerization, it disrupts normal cellular functions such as mitosis, leading to apoptosis in cancer cells. This characteristic makes it a promising candidate for cancer therapy, particularly in overcoming resistance associated with traditional paclitaxel formulations.

Potential Applications in Cancer Therapy

Research indicates that this compound exhibits significant antitumor activity. Its structural modifications may enhance efficacy or reduce side effects compared to conventional paclitaxel treatments. Notably, studies suggest that this compound can serve as a valuable tool in drug development processes aimed at creating novel anticancer agents with improved pharmacokinetic profiles.

Comparative Analysis with Related Compounds

The following table summarizes key features and unique aspects of this compound compared to other taxane derivatives:

CompoundKey FeaturesUnique Aspects
PaclitaxelBroad-spectrum anticancer agentEstablished clinical use
DocetaxelImproved solubility and pharmacokineticsDifferent side effect profile
Nab-paclitaxelAlbumin-bound formulationEnhanced delivery system
Baccatin IIIPrecursor for synthetic derivativesLess active than paclitaxel
This compound Modified taxane with potential enhanced activityUnique benzyloxycarbonyl modification

The unique benzyloxycarbonyl modification at the 2' position may confer distinct pharmacological benefits, warranting further investigation into its therapeutic potential.

Research Studies and Clinical Trials

Preliminary studies on this compound have indicated promising interactions with biological targets similar to those observed with paclitaxel. However, comprehensive investigations are necessary to elucidate any unique interactions arising from its structural modifications. Such studies are crucial for understanding its mechanism of action and informing future therapeutic strategies.

Moreover, ongoing clinical trials involving paclitaxel derivatives emphasize the importance of exploring new formulations that could mitigate resistance mechanisms commonly encountered in cancer treatments. For instance, phase II trials have demonstrated the efficacy of taxanes in various cancers, including breast and ovarian cancer, highlighting the need for continued research into derivatives like this compound .

Mechanism of Action

The mechanism of action of 2’-O-(Benzyloxycarbonyl) Taxol is similar to that of paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to the arrest of cell division at the G2/M phase, ultimately resulting in apoptosis (programmed cell death). The compound also interacts with various signaling pathways, including the Bcl-2 family of proteins, which regulate apoptosis .

Comparison with Similar Compounds

Molecular Data :

  • Molecular Formula: Discrepancies exist between sources.
  • Key Features : The Cbz group (PhCH2OCO−) introduces steric bulk and alters solubility, aiding purification from structurally similar taxanes .

Comparison with Similar Compounds

Cbz-Taxol is compared below with other taxane derivatives and intermediates, focusing on structural modifications, synthetic utility, and biological relevance.

Structural and Functional Comparisons

Table 1: Key Taxane Derivatives and Their Properties

Compound Molecular Formula Molecular Weight Protective Group(s) Deprotection Method Biological Activity
2'-O-(Benzyloxycarbonyl) Taxol C54H55NO15 958.01 Cbz at 2'-OH Catalytic hydrogenolysis Inactive (prodrug)
2'-Acetyltaxol C49H53O15 895.95 Acetyl at 2'-OH Basic hydrolysis Reduced activity
Baccatin III C31H39O11 586.63 None (core taxane scaffold) N/A Precursor for semi-synthesis
Cephalomannine C47H51NO14 853.91 Tiglate at C-13 Enzymatic cleavage Antineoplastic
10-Deacetylbaccatin III C29H36O10 544.59 Hydroxyl at C-10 Acetylation Semisynthetic precursor

Industrial and Environmental Impact

  • Synthesis : Cbz-Taxol’s use in paclitaxel semi-synthesis reduces reliance on natural extraction, mitigating ecological damage from yew tree harvesting .
  • Scalability: Hydrogenolysis of Cbz-Taxol is more scalable than enzymatic deprotection of cephalomannine, which requires specialized biocatalysts .

Q & A

Q. Table 1: Example CCD Variables and Interactions for Taxol Optimization

VariableRange TestedOptimal LevelInteraction Effect
Glucose (g/L)10–5035Positive with peptone
Peptone (g/L)5–2520Positive with glucose
Incubation (days)7–2114Negative beyond 14 days

Basic: What are the primary challenges in the semisynthetic production of Taxol, and what strategies are employed to address them?

Methodological Answer:
Semisynthetic Taxol relies on baccatin III (a precursor from Taxus species) and side-chain synthesis. Key challenges include:

  • Low baccatin III availability : Sustainable extraction requires cell culture optimization or endophytic fungal fermentation .
  • Steric hindrance during conjugation : The 2'-O-benzyloxycarbonyl group improves solubility but may hinder coupling efficiency. Microwave-assisted synthesis or enzymatic catalysis (e.g., lipases) can enhance reaction rates .
  • Byproduct formation : HPLC-PDA monitoring with C18 columns (gradient elution: acetonitrile/water) identifies impurities, guiding purification via flash chromatography .

Advanced: What methodologies are recommended for analyzing the role of substituents like the 2'-O-benzyloxycarbonyl group in Taxol derivatives on drug efficacy?

Methodological Answer:
To evaluate substituent effects:

Synthesis : Introduce benzyloxycarbonyl groups via carbamate coupling under anhydrous conditions (e.g., DCM, DIPEA) .

Biological Assays : Compare microtubule polymerization rates (turbidity assay at 350 nm) and cytotoxicity (IC50 in MCF-7 cells) between derivatives.

Computational Modeling : Molecular docking (AutoDock Vina) assesses hydrogen-bonding and hydrophobic interactions with tubulin. For example, bulkier 2'-O-substituents may reduce binding affinity by sterically clashing with Thr274 .

Basic: How do environmental and genetic factors affect Taxol content in Taxus species?

Methodological Answer:
Taxol content varies with:

  • Species and tissue type : T. brevifolia bark has higher yields than needles .
  • Environmental conditions :
    • Light : Low-intensity UV-B increases secondary metabolites.
    • Soil fertility : Nitrogen limitation upregulates taxane biosynthesis genes.
  • Microbial symbionts : Endophytic fungi (e.g., Fusarium spp.) enhance in vitro Taxol production .

Q. Table 2: Key Factors Influencing Taxol Biosynthesis

FactorEffect on Taxol ContentMechanism
Species (T. brevifolia vs. T. canadensis)2–3× higher in T. brevifoliaGenetic regulation of taxane synthase
Temperature (15–25°C)Optimal at 20°CEnhanced enzyme activity
Microbial co-cultureUp to 40% increaseFungal elicitors activate jasmonate pathways

Advanced: In resolving contradictions in Taxol yield data from different fungal isolates, what statistical models are most effective?

Methodological Answer:
Contradictions often arise from strain-specific metabolic flux or nutrient uptake variations. Multivariate ANOVA (MANOVA) identifies significant yield differences between isolates, while partial least squares regression (PLSR) correlates genomic/metabolomic datasets with productivity. For example, PLSR analysis of Aspergillus isolates linked high Taxol yields to upregulated ABC transporters and terpenoid backbone genes . Confounding variables (e.g., pH drift) are controlled via repeated-measures experimental designs.

Basic: What safety considerations are critical when handling Taxol derivatives in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis (esp. for volatile intermediates like benzyl chloroformate) .
  • Waste disposal : Collect acetonitrile-containing waste in sealed containers for incineration .

Advanced: How can biotechnological approaches such as plant cell culture be optimized for Taxol production?

Methodological Answer:

  • Elicitor addition : Methyl jasmonate (100 µM) upregulates taxadiene synthase in Taxus cell cultures .
  • Two-stage bioreactors : Biomass growth (stage 1: sucrose-rich medium) followed by Taxol induction (stage 2: sucrose limitation + elicitors) .
  • Metabolic engineering : Overexpression of TXS (taxadiene synthase) and DBAT (10-deacetylbaccatin III-10-O-acetyltransferase) boosts flux toward Taxol precursors .

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